5-Fluoropentyl thiocyanate
CAS No.: 661-18-7
Cat. No.: VC20422030
Molecular Formula: C6H10FNS
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 661-18-7 |
---|---|
Molecular Formula | C6H10FNS |
Molecular Weight | 147.22 g/mol |
IUPAC Name | 5-fluoropentyl thiocyanate |
Standard InChI | InChI=1S/C6H10FNS/c7-4-2-1-3-5-9-6-8/h1-5H2 |
Standard InChI Key | QHACRDBQKDNTBY-UHFFFAOYSA-N |
Canonical SMILES | C(CCF)CCSC#N |
Introduction
Synthesis and Preparation
General Synthetic Strategies
Thiocyanates are typically synthesized via nucleophilic substitution or radical-mediated pathways . For 5-fluoropentyl thiocyanate, plausible routes include:
Nucleophilic Displacement
Reaction of 5-fluoro-1-pentanol with thiocyanogen (SCN)₂ or metal thiocyanates (e.g., KSCN, NaSCN) under acidic conditions:
This method mirrors protocols used for synthesizing 4,4,5,5,5-pentafluoropentyl thiocyanate, where fluorinated alcohols react with KSCN in the presence of CuCl and K₂S₂O₈ .
Radical Thiocyanation
Photocatalytic or thermal radical pathways enable direct C–H thiocyanation of alkanes. For instance, iridium-based photocatalysts (e.g., fac-Ir(ppy)₃) under blue LED irradiation have been used to introduce SCN groups into aliphatic systems . Applied to 5-fluoropentane, this could yield the target compound.
Challenges and Optimization
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Fluorine Reactivity: The electron-withdrawing nature of fluorine may hinder nucleophilic substitution, necessitating elevated temperatures or polar solvents (e.g., DMF, THF).
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Purification: Fluorinated thiocyanates often require chromatographic separation due to their volatility and sensitivity to hydrolysis .
Physicochemical Properties
Molecular and Spectroscopic Data
While experimental data for 5-fluoropentyl thiocyanate are scarce, Table 1 extrapolates properties from analogous compounds:
Table 1: Inferred Physicochemical Properties of 5-Fluoropentyl Thiocyanate
Stability and Reactivity
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Thermal Stability: Fluorinated thiocyanates decompose above 200°C, releasing HCN and sulfur oxides .
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Hydrolytic Sensitivity: The SCN group hydrolyzes slowly in aqueous acid to form HSCN and alcohols .
Research Findings and Applications
Biological Activity
Thiocyanates exhibit diverse bioactivities, including antitumor, antifungal, and enzyme inhibitory effects . Although 5-fluoropentyl thiocyanate remains untested, related compounds such as selenocyanocholestanic steroids and thiocyanated heterocycles show promise:
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Anticancer Potential: Selenium-aspirin derivatives (e.g., 6) demonstrate 10-fold greater potency than 5-fluorouracil against colorectal cancer cells . Fluorination enhances membrane permeability, a trait likely shared by 5-fluoropentyl thiocyanate.
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Enzyme Inhibition: Thiocyanated heterocycles inhibit human carbonic anhydrase and acetylcholinesterase at nanomolar concentrations .
Materials Science Applications
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Polymer Modification: Thiocyanate groups participate in click chemistry, enabling functionalization of fluoropolymers for coatings or drug delivery systems.
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Liquid Crystals: Fluorinated thiocyanates may serve as mesogens due to their anisotropic molecular structure.
Comparative Analysis with Related Compounds
Table 2: Comparison of 5-Fluoropentyl and Pentafluoropentyl Thiocyanates
Property | 5-Fluoropentyl Thiocyanate | 4,4,5,5,5-Pentafluoropentyl Thiocyanate |
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Molecular Formula | C₆H₁₀FNS | C₆H₆F₅NS |
Molecular Weight | 147.21 g/mol | 219.18 g/mol |
Fluorine Substitution | Monosubstituted | Penta-substituted |
Reactivity | Moderate | High (due to electron-withdrawing F) |
Applications | Drug intermediates | Specialty fluoropolymers |
Future Perspectives
Research Gaps
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